molecular formula C18H24N2O3 B3000149 N-(4-Cyanooxan-4-YL)-3-(4-propoxyphenyl)propanamide CAS No. 1436183-52-6

N-(4-Cyanooxan-4-YL)-3-(4-propoxyphenyl)propanamide

Cat. No.: B3000149
CAS No.: 1436183-52-6
M. Wt: 316.401
InChI Key: IAXWYCLRWLRVFM-UHFFFAOYSA-N
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Description

N-(4-Cyanooxan-4-YL)-3-(4-propoxyphenyl)propanamide is a useful research compound. Its molecular formula is C18H24N2O3 and its molecular weight is 316.401. The purity is usually 95%.
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Scientific Research Applications

Inhibition of Enzymes

Research has shown that compounds related to cyanamide, such as N-cyanooxan derivatives, can inhibit enzymes like aldehyde dehydrogenase, which plays a role in alcohol metabolism. For instance, cyanamide is effective in treating alcoholism presumably because it inhibits aldehyde dehydrogenase, suggesting potential applications of related compounds in medical research (Deitrich, Troxell, & Worth, 1976).

Herbicidal Activity

Compounds with propanamide groups have been studied for their herbicidal activity in agricultural settings. For example, propanil N-(3,4-dichlorophenyl)propanamide is used as a post-emergent herbicide in paddy rice cultivation, highlighting the potential of similar compounds in managing weeds in agricultural systems (Perera, Burleigh, & Davis, 1999).

Chemical Synthesis and Reactivity

The synthesis and reactivity of N-allenyl cyanamides, which are structurally related to the compound , have been explored for their utility in chemical synthesis. These compounds can undergo various reactions, including hydroarylation and cycloaddition, to produce a range of cyanamide products (Ayres et al., 2018).

Material Enhancement

Compounds containing cyanate ester groups have been investigated for their ability to enhance the thermal stability of materials. For instance, mesoporous poly(cyanate ester) frameworks featuring silsesquioxane nanoparticles have shown high thermal stabilities and char yields, indicating their usefulness in developing thermally stable materials (Chen et al., 2019).

Properties

IUPAC Name

N-(4-cyanooxan-4-yl)-3-(4-propoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-2-11-23-16-6-3-15(4-7-16)5-8-17(21)20-18(14-19)9-12-22-13-10-18/h3-4,6-7H,2,5,8-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXWYCLRWLRVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CCC(=O)NC2(CCOCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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